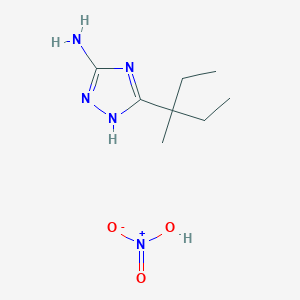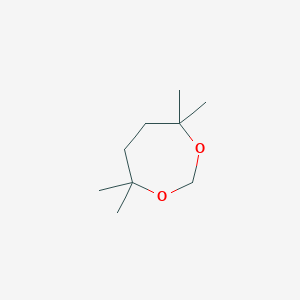
4,4,7,7-Tetramethyl-1,3-dioxepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,7,7-Tetramethyl-1,3-dioxepane is a chemical compound known for its unique structural properties It belongs to the class of dioxepanes, which are seven-membered cyclic ethers The compound is characterized by the presence of four methyl groups attached to the carbon atoms at positions 4 and 7, giving it a highly symmetrical structure
Vorbereitungsmethoden
The synthesis of 4,4,7,7-tetramethyl-1,3-dioxepane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve continuous flow processes and the use of advanced catalytic systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
4,4,7,7-Tetramethyl-1,3-dioxepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methyl groups in the compound can undergo substitution reactions with suitable reagents, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
4,4,7,7-Tetramethyl-1,3-dioxepane has several scientific research applications:
Chemistry: It is used as a model compound to study conformational properties and reaction mechanisms.
Biology: The compound’s derivatives are explored for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential as a building block for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4,4,7,7-tetramethyl-1,3-dioxepane involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, influencing the behavior of other molecules in its vicinity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
4,4,7,7-Tetramethyl-1,3-dioxepane can be compared with other similar compounds, such as:
2,2,4,4,7,7-Hexamethyl-2-sila-1,3-dioxepane: This compound has similar structural features but includes a silicon atom, which imparts different chemical properties.
2-Oxa-4,4,7,7-tetramethyl-1,3,2-dioxathiepane: This compound contains a sulfur atom, leading to distinct reactivity and applications. The uniqueness of this compound lies in its symmetrical structure and the presence of four methyl groups, which influence its conformational properties and reactivity.
Eigenschaften
CAS-Nummer |
77661-71-3 |
|---|---|
Molekularformel |
C9H18O2 |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
4,4,7,7-tetramethyl-1,3-dioxepane |
InChI |
InChI=1S/C9H18O2/c1-8(2)5-6-9(3,4)11-7-10-8/h5-7H2,1-4H3 |
InChI-Schlüssel |
YXFAFPDQHWFQSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(OCO1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


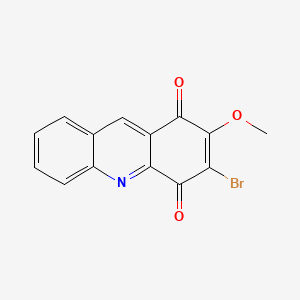
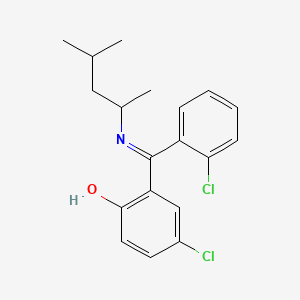
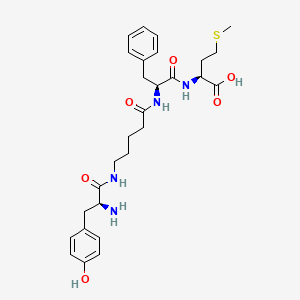
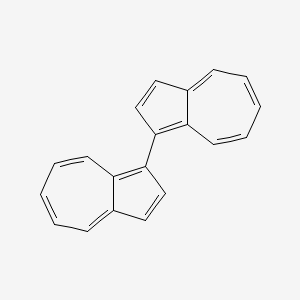
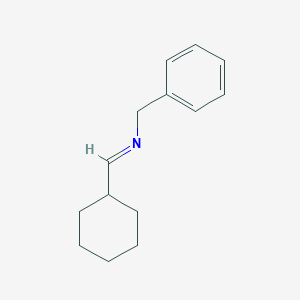
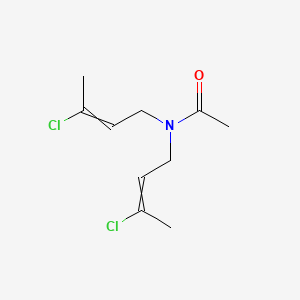
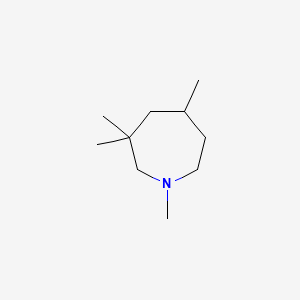
![3-[6-Oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,4-dien-1-yl]propanoic acid](/img/structure/B14431552.png)
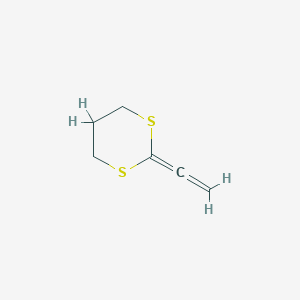
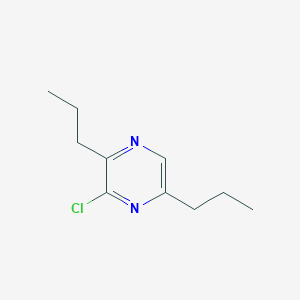
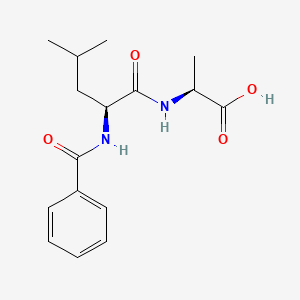

![2-Methylpyrazolo[1,5-A]quinoxaline](/img/structure/B14431566.png)
